(S)-benzyl 2-((S)-2-(((benzyloxy)carbonyl)amino)-5-ureidopentanamido)-4-methylpentanoate
Description
Historical Development of Peptidomimetic Chemistry
The evolution of peptidomimetics traces its origins to the mid-20th century, when limitations of therapeutic peptides—including rapid proteolytic degradation and poor bioavailability—spurred efforts to develop synthetic analogs. A pivotal milestone emerged in 1971 with the approval of captopril , a small-molecule angiotensin-converting enzyme (ACE) inhibitor derived from the peptide teprotide. This success demonstrated that systematic modifications of peptide structures could yield drug-like molecules with improved pharmacokinetic properties.
During the 1980s–1990s, advances in solid-phase peptide synthesis and computational modeling enabled precise backbone alterations. Researchers introduced D-amino acids , cyclization strategies , and non-natural side chains to stabilize secondary structures. For example, the development of HIV protease inhibitors like saquinavir showcased how peptidomimetic principles could target enzyme active sites with high specificity. Concurrently, the conceptual framework for classifying peptidomimetics emerged, distinguishing between structural, functional, and hybrid mimetics.
Modern peptidomimetic design leverages high-throughput screening, X-ray crystallography, and molecular dynamics simulations. These tools facilitate the rational incorporation of functionalities like the ureido group in (S)-benzyl 2-((S)-2-(((benzyloxy)carbonyl)amino)-5-ureidopentanamido)-4-methylpentanoate , optimizing target engagement and resistance to enzymatic cleavage.
Classification of Peptidomimetics in Drug Research
Peptidomimetics are categorized based on their structural and functional resemblance to native peptides:
Class A : Retain predominantly natural amino acids with localized modifications (e.g., side-chain alkylation, amide bond isosteres). The subject compound falls into this category due to its retained peptide-like backbone with ureido and benzyl ester additions.
Class B : Incorporate extensive non-natural residues or backbone alterations while preserving topological equivalence to peptide pharmacophores. Examples include β-peptides and peptoids.
Class C/D : Fully synthetic scaffolds projecting functional groups in spatial arrangements mimicking peptide binding motifs. These often lack recognizable peptide bonds.
The ureido-modified compound bridges Classes A and B, maintaining critical hydrogen-bonding motifs while introducing rigidity via the ureido moiety. This balance enhances target affinity—a principle validated in herpes simplex virus ribonucleotide reductase inhibitors, where ureido groups improved potency 50-fold through additional hydrogen bonding.
Position of Ureido-Functionalized Peptidomimetics in Current Research
Ureido groups (-NHCONH-) have become critical in peptidomimetic design due to their dual hydrogen-bonding capacity and conformational rigidity. In (S)-benzyl 2-...4-methylpentanoate , the ureido linker between the pentanamido and benzyloxycarbonyl groups likely stabilizes a β-strand conformation, mimicking peptide-receptor interactions.
Structural Advantages of Ureido Modifications
Recent studies highlight ureido-peptidomimetics in antimicrobial agents and enzyme inhibitors . For instance, ureido-backbone analogs exhibit improved stability in serum compared to linear peptides, with half-lives extending from minutes to hours. The compound’s benzyl ester groups further enhance lipophilicity, addressing peptide limitations in membrane permeability.
Synthetic routes to such molecules typically involve:
- Solid-phase synthesis of the peptide backbone
- Post-synthetic modification to introduce ureido groups via carbodiimide coupling
- Chiral resolution to ensure stereochemical purity
Ongoing research explores ureido-peptidomimetics for targeting protein-protein interactions, leveraging their ability to present multiple hydrogen-bonding vectors in constrained geometries.
Properties
IUPAC Name |
benzyl (2S)-2-[[(2S)-5-(carbamoylamino)-2-(phenylmethoxycarbonylamino)pentanoyl]amino]-4-methylpentanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H36N4O6/c1-19(2)16-23(25(33)36-17-20-10-5-3-6-11-20)30-24(32)22(14-9-15-29-26(28)34)31-27(35)37-18-21-12-7-4-8-13-21/h3-8,10-13,19,22-23H,9,14-18H2,1-2H3,(H,30,32)(H,31,35)(H3,28,29,34)/t22-,23-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLANEXUXDPZOTD-GOTSBHOMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)OCC1=CC=CC=C1)NC(=O)C(CCCNC(=O)N)NC(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)OCC1=CC=CC=C1)NC(=O)[C@H](CCCNC(=O)N)NC(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H36N4O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
512.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-benzyl 2-((S)-2-(((benzyloxy)carbonyl)amino)-5-ureidopentanamido)-4-methylpentanoate typically involves multi-step organic reactions. A common synthetic route includes:
Protection of Amino Groups: The initial step often involves protecting the amino groups using benzyloxycarbonyl (Cbz) groups to prevent unwanted side reactions.
Formation of Ureido Group: The ureido group can be introduced by reacting an appropriate amine with an isocyanate.
Amide Bond Formation: The formation of amide bonds is achieved through coupling reactions, often using reagents like carbodiimides (e.g., DCC or EDC) in the presence of a base.
Esterification: The final esterification step involves the reaction of the carboxylic acid with benzyl alcohol under acidic conditions or using coupling agents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of automated synthesizers, continuous flow reactors, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic positions, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the ester or amide groups can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or borane (BH3).
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, borane.
Coupling Reagents: DCC, EDC, HATU.
Protecting Groups: Benzyloxycarbonyl (Cbz), tert-butyloxycarbonyl (Boc).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (S)-benzyl 2-((S)-2-(((benzyloxy)carbonyl)amino)-5-ureidopentanamido)-4-methylpentanoate is used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound can be used to study protein-ligand interactions, enzyme mechanisms, and cellular processes. Its ureido and amido groups mimic peptide bonds, making it useful in the design of peptide-based inhibitors and probes.
Medicine
Medically, this compound has potential applications in drug development. Its structure can be modified to enhance binding affinity and specificity for biological targets, leading to the development of new therapeutic agents.
Industry
In industry, this compound can be used in the production of specialty chemicals, polymers, and advanced materials. Its reactivity and versatility make it suitable for various industrial processes.
Mechanism of Action
The mechanism of action of (S)-benzyl 2-((S)-2-(((benzyloxy)carbonyl)amino)-5-ureidopentanamido)-4-methylpentanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, electrostatic interactions, and hydrophobic contacts with these targets, modulating their activity and function.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Ureido vs. Boc-Protected Analogs
- Target Compound : The ureido group (-NHCONH₂) in the pentanamido chain enhances polarity and hydrogen-bonding capacity, likely increasing aqueous solubility compared to bulkier tert-butoxycarbonyl (Boc)-protected analogs .
- Boc-Protected Analog: (S)-2-(((Benzyloxy)carbonyl)amino)-5-((tert-butoxycarbonyl)amino)pentanoic acid () replaces the ureido with a Boc group. The Boc group’s hydrophobicity may improve cell membrane penetration but reduce solubility in polar solvents .
Side-Chain Modifications
- 4-Methylpentanoate vs. Propanoate: The target compound’s 4-methylpentanoate branch () increases steric bulk compared to simpler propanoate derivatives (e.g., benzyl (S)-2-amino-5-((1,3-dioxoisoindolin-2-yl)oxy)pentanoate, ). This could reduce enzymatic degradation but may hinder binding to shallow protein pockets .
- Methoxyacetamido Substituent : describes a compound with a methoxyacetamido group instead of the ureido. The ether oxygen may moderate hydrophilicity but lacks the urea’s strong hydrogen-bonding capacity .
Functional Group Additions
- Cinnamamido and Pyrrolidinyl Groups : ’s compound incorporates a cinnamamido group and pyrrolidinyl ring, adding aromaticity and conformational rigidity. These features could enhance target selectivity but reduce synthetic accessibility .
- 4-Cyanobenzamido and Biphenyl Motifs: ’s derivative includes a cyanobenzamido group and biphenyl system, which may improve binding to hydrophobic enzyme pockets (e.g., STAT3 inhibitors) but increase molecular weight and logP .
Data Table: Structural and Inferred Property Comparison
Methodological Considerations for Similarity Assessment
Structural similarity analysis, as noted in and , relies on molecular fingerprints (e.g., Morgan fingerprints) and Tanimoto/Dice coefficients. For the target compound:
Biological Activity
(S)-Benzyl 2-((S)-2-(((benzyloxy)carbonyl)amino)-5-ureidopentanamido)-4-methylpentanoate, with CAS number 122411-98-7, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesis, and implications based on available research findings.
- Molecular Formula : C27H36N4O
- Molecular Weight : 436.60 g/mol
- Structure : The compound features a complex structure that includes a benzyl group, ureido linkage, and multiple functional groups that may contribute to its biological properties.
The compound exhibits various biological activities that can be attributed to its structural features. It has been studied for its potential as an inhibitor of specific enzymes and receptors involved in disease processes.
Case Studies
- Study on Enzyme Inhibition :
- Anticancer Screening :
Data Table: Biological Activity Summary
Future Directions
Given the promising biological activities observed in related compounds, further research on this compound is warranted. Potential areas for exploration include:
- Optimization of Structure : Modifying functional groups to enhance potency and selectivity for target enzymes.
- In Vivo Studies : Conducting animal studies to evaluate pharmacokinetics and therapeutic efficacy.
- Mechanistic Studies : Investigating the precise molecular pathways influenced by this compound to better understand its biological effects.
Q & A
Q. What are the key considerations for synthesizing (S)-benzyl 2-((S)-2-(((benzyloxy)carbonyl)amino)-5-ureidopentanamido)-4-methylpentanoate, and how can intermediates be purified effectively?
- Methodological Answer : The synthesis involves multi-step protection-deprotection strategies. For example, intermediates like (S)-dibenzyl 2-(3-((S)-1-(benzyloxy)-4-methyl-1-oxopentan-2-yl)ureido)pentanedioate are synthesized via coupling reactions using triphosgene and pyridine in anhydrous DCM, followed by silica gel chromatography (20–40% EtOAc/hexanes) for purification . Yield optimization (37–99%) depends on reaction conditions (e.g., hydrogenation at 1 atm for 60 minutes) and stoichiometric ratios of reagents like DIEA (2.5 eq.) .
Q. How should researchers characterize the stereochemical purity of this compound?
- Methodological Answer : Use chiral HPLC and NMR analysis to confirm stereochemistry. For instance, NMR signals (e.g., δ 4.43–4.46 ppm for α-protons) and rotameric splitting (major/minor peaks) in DMSO- or CDCl can resolve stereoisomers. Analytical HPLC with retention times (e.g., 0.28–0.74 min) and values (e.g., 303.1–304.1 [M–H]) further validate purity .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer : Follow strict PPE guidelines (gloves, lab coats, eye protection) and work in a fume hood to avoid inhalation of dust or vapors. Store at controlled temperatures (dry, <25°C) in inert atmospheres to prevent decomposition. Emergency measures include immediate rinsing for eye/skin contact and medical attention for ingestion .
Q. How can researchers confirm the presence of the ureido functional group in this compound?
- Methodological Answer : IR spectroscopy (stretching at ~1650–1700 cm) and NMR signals (δ 6.5–7.5 ppm for NH protons) identify the ureido group. LC-MS with fragmentation patterns (e.g., loss of CO or benzyl groups) provides additional confirmation .
Advanced Research Questions
Q. How can contradictory yields in multi-step syntheses (e.g., 40% vs. 99%) be resolved?
- Methodological Answer : Yield discrepancies often arise from purification methods or reaction kinetics. For example, hydrogenation time (60 minutes vs. shorter periods) significantly impacts debenzylation efficiency. Silica gel chromatography with gradient elution (e.g., 1% MeOH/chloroform) improves recovery of polar intermediates .
Q. What strategies optimize regioselectivity in ureido bond formation?
- Methodological Answer : Use sterically hindered bases (e.g., DIEA) to minimize side reactions. Temperature control (0°C during coupling) and pre-activation of carbamates with triphosgene enhance regioselectivity. Computational modeling (e.g., DFT) predicts steric and electronic effects of substituents on reaction pathways .
Q. How do solvent systems influence rotameric equilibria in NMR analysis?
Q. What computational tools validate the inhibition mechanism of related carboxypeptidase inhibitors?
Q. How can researchers address instability during long-term storage?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
